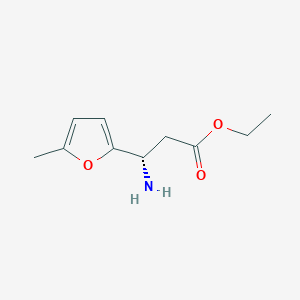

Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate

Description

Ethyl (S)-3-amino-3-(5-methylfuran-2-yl)propanoate is a chiral ester derivative featuring a 5-methylfuran-2-yl substituent and an amino group at the β-position of the propanoate backbone.

Its furan moiety may contribute to unique reactivity or binding properties in medicinal chemistry contexts, though specific biological data are absent in the provided evidence.

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-3-(5-methylfuran-2-yl)propanoate |

InChI |

InChI=1S/C10H15NO3/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5,8H,3,6,11H2,1-2H3/t8-/m0/s1 |

InChI Key |

SLYQYMAMDCZFTA-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=C(O1)C)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(O1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfurfural and ethyl acetoacetate.

Formation of Intermediate: The initial step involves the condensation of 5-methylfurfural with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.

Esterification: The final step involves esterification to form the ethyl ester of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can undergo reduction reactions to form reduced furan derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation Products: Furan-2-carboxylic acid derivatives.

Reduction Products: Tetrahydrofuran derivatives.

Substitution Products: N-substituted amino acid derivatives.

Scientific Research Applications

Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a biochemical probe and in enzyme studies.

Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to amino acid metabolism and signal transduction.

Comparison with Similar Compounds

Furan vs. Aromatic Substitution

- In contrast, halogenated phenyl derivatives (e.g., bromo-fluoro-phenyl in ) exhibit enhanced steric and electronic effects, likely improving binding affinity in therapeutic targets .

- Ethyl 3-(methylthio)propanoate (C₆H₁₂O₂S) lacks the amino group but is a major aroma contributor in fruits due to its thioether functionality, which enhances volatility and odor activity values (OAVs > 100 in pineapple pulp) .

Ester Group Effects

- The ethyl ester group in the target compound increases molecular weight and lipophilicity compared to the methyl analog (183.2 vs.

- Ethyl 3-(methylsulfonyl)propanoate (C₆H₁₂O₄S) demonstrates how sulfonyl groups drastically alter reactivity, enabling participation in nucleophilic substitutions or as leaving groups .

Halogenation and Bioactivity

- Halogenated derivatives (e.g., bromo-fluoro-phenyl in , 4-fluorophenyl in ) are prevalent in pharmaceuticals due to improved bioavailability and resistance to enzymatic degradation. For example, Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate (MW 290.13) may serve as a precursor for kinase inhibitors or antimicrobial agents .

Aroma vs. Pharmaceutical Utility

- Non-amino esters like ethyl hexanoate and ethyl 3-(methylthio)propanoate dominate in flavor chemistry due to low odor thresholds (e.g., ethyl hexanoate OAV = 106.21 µg/kg in pineapple pulp) . In contrast, amino-substituted propanoates are tailored for synthetic flexibility in drug discovery, as seen in peptide coupling (e.g., Fmoc-amino acid derivatives in ).

Biological Activity

Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate is an amino acid derivative known for its unique structural features and potential biological activities. The compound's molecular formula is C10H15NO3, with a molecular weight of 197.23 g/mol. It contains a furan ring, which contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by its chiral center, which is essential for its biological activity. The presence of the furan ring provides unique electronic properties that may influence its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO3 |

| Molecular Weight | 197.23 g/mol |

| Chiral Configuration | (s) |

| Furan Ring Presence | Yes |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Anticancer Activity

Preliminary investigations suggest potential anticancer properties . This compound may affect cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis. Studies have demonstrated that the compound can induce apoptosis in specific cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Enzyme Modulation

This compound has been studied for its ability to act as a biochemical probe in enzyme studies. It may modulate enzyme activity related to amino acid metabolism and signal transduction pathways. The interaction with specific enzymes could lead to alterations in metabolic processes, potentially influencing various physiological functions.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.

- Anticancer Research : In a case study involving human colorectal cancer cells (HT-29), treatment with this compound resulted in a 40% reduction in cell viability after 48 hours, demonstrating its potential as an anticancer therapeutic .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Its hydrophobic nature may allow it to integrate into lipid membranes, disrupting their integrity.

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What are the established synthetic routes for Ethyl (S)-3-amino-3-(5-methylfuran-2-yl)propanoate, and what reaction conditions optimize yield and enantiomeric purity?

The synthesis typically involves a Rodionov reaction starting from 5-methylfuran-2-carbaldehyde, followed by esterification. Key steps include:

- Aldehyde condensation : The Rodionov reaction with ethyl nitroacetate forms the β-nitro intermediate, which is reduced to the β-amino derivative .

- Esterification : The amino acid intermediate is esterified using ethanol under acidic catalysis (e.g., H₂SO₄ or HCl) under reflux .

- Enantiomeric control : Chiral resolution via diastereomeric salt formation or asymmetric hydrogenation ensures the (S)-configuration .

Q. Optimization factors :

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- X-ray crystallography : The (S)-configuration is unambiguously determined using SHELXL for refining crystallographic data. Electron density maps and Flack parameters validate stereochemistry .

- NMR spectroscopy : NOESY correlations and chiral shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers by splitting proton signals .

- Chiral HPLC : Columns like Chiralpak® IG-3 resolve enantiomers, with retention times matched to authentic standards .

Advanced Research Questions

Q. How do structural modifications to the 5-methylfuran moiety influence the compound’s bioactivity and binding kinetics?

Comparative studies reveal:

Mechanistic insight : The furan ring’s electron-rich π-system facilitates hydrophobic interactions, while methyl groups stabilize van der Waals contacts .

Q. What analytical strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from stereochemical impurities or assay variability . Solutions include:

- HSQC NMR : Maps ¹H-¹³C correlations to verify structural integrity and rule out regioisomers .

- Chiral purity assays : Combine HPLC with circular dichroism (CD) to quantify enantiomeric excess .

- Standardized bioassays : Reproduce enzyme inhibition studies under controlled pH (7.4) and ionic strength (150 mM NaCl) .

Q. How can computational modeling predict interactions of this compound with amino acid-processing enzymes?

- Molecular docking : AutoDock Vina simulates binding to targets like GABA transaminase. The amino group forms H-bonds with Asp298, while the furan engages π-π stacking with Phe65 .

- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to assess electrostatic potential maps for reactivity .

- MD simulations : NAMD trajectories (100 ns) predict stability in enzyme active sites, with RMSD <2.0 Å .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity, and how are they addressed?

- Racemization risk : High temperatures during esterification cause racemization. Mitigated by using mild conditions (≤60°C) and enzyme-catalyzed esterification (e.g., lipase B) .

- Purification : Simulated moving bed (SMB) chromatography separates enantiomers with >99% purity .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.